molecular formula C24H28N4O B6134243 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号 B6134243
分子量: 388.5 g/mol
InChIキー: OIXXCPJFLZUWMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTAP, is a selective antagonist of the kappa opioid receptor. It has been widely used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes.

作用機序

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. By binding to the kappa opioid receptor, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide blocks the binding of endogenous opioid peptides, such as dynorphin, and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to modulate a variety of physiological and biochemical processes, including pain perception, stress responses, and drug addiction. It has also been implicated in the regulation of mood and affective states. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have both acute and chronic effects on these processes, depending on the dose and duration of treatment.

実験室実験の利点と制限

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for laboratory experiments, including its high selectivity for the kappa opioid receptor, its stability in aqueous solutions, and its availability from commercial sources. However, 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its relatively low potency compared to other kappa opioid receptor antagonists, its limited solubility in organic solvents, and its potential for off-target effects at high concentrations.

将来の方向性

There are several future directions for research on 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide and the kappa opioid receptor. One area of interest is the development of more potent and selective kappa opioid receptor antagonists for therapeutic use. Another area of interest is the investigation of the role of the kappa opioid receptor in the regulation of mood and affective states, and the potential for kappa opioid receptor antagonists as novel treatments for psychiatric disorders. Additionally, the development of new imaging techniques and biomarkers for the kappa opioid receptor could facilitate the study of its role in various physiological and pathological processes.

合成法

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method is solid-phase synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified by chromatography.

科学的研究の応用

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes. It has been shown to modulate pain perception, stress responses, and drug addiction. 1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide has also been used to investigate the potential therapeutic applications of kappa opioid receptor antagonists in the treatment of depression, anxiety, and other psychiatric disorders.

特性

IUPAC Name

1-cyclohexyl-N-(3,3-diphenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(23-18-28(27-26-23)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,18,21-22H,3,8-9,14-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXXCPJFLZUWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(3,3-diphenylpropyl)-1H-1,2,3-triazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。